N-[(3,5-difluorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
CAS No.: 1251547-25-7
Cat. No.: VC4705044
Molecular Formula: C22H20F2N4O2S
Molecular Weight: 442.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251547-25-7 |
|---|---|
| Molecular Formula | C22H20F2N4O2S |
| Molecular Weight | 442.48 |
| IUPAC Name | N-[(3,5-difluorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
| Standard InChI | InChI=1S/C22H20F2N4O2S/c1-3-16-6-8-20(9-7-16)28(14-17-11-18(23)13-19(24)12-17)31(29,30)21-5-4-10-27-15(2)25-26-22(21)27/h4-13H,3,14H2,1-2H3 |
| Standard InChI Key | KSIXUPZDCYELLY-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)N(CC2=CC(=CC(=C2)F)F)S(=O)(=O)C3=CC=CN4C3=NN=C4C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a triazolo[4,3-a]pyridine core fused with a sulfonamide group. Key structural components include:
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Triazolopyridine scaffold: A bicyclic system combining a triazole and pyridine ring, known for its electron-deficient nature and ability to engage in π-π stacking interactions .
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Sulfonamide moiety: The -SONH- group at position 8 enhances hydrogen-bonding potential and solubility.
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Substituents:
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A 3-methyl group on the triazole ring.
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A 4-ethylphenyl group and a (3,5-difluorophenyl)methyl group attached to the sulfonamide nitrogen, introducing hydrophobicity and fluorophilic characteristics.
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Table 1: Key Physicochemical Properties
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) for this compound are unavailable, analogous triazolopyridines exhibit characteristic signals:
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-NMR: Protons on the triazole ring resonate at δ 8.5–9.0 ppm, while methyl groups appear near δ 2.0–2.5 ppm .
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-NMR: The sulfonamide sulfur induces deshielding effects, with carbonyl carbons appearing at δ 165–175 ppm.
Synthesis and Structural Optimization
Synthetic Strategies
The synthesis of triazolopyridine sulfonamides typically involves multi-step sequences:
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Core Formation: Copper-catalyzed oxidative cyclization of aldehydes with heteroarylhydrazines yields the triazolopyridine scaffold. For example, Srinivasan et al. demonstrated a one-pot method using CuBr and oxone to achieve cyclization efficiencies >75% .
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Sulfonamide Introduction: Reaction of the triazolopyridine intermediate with sulfonyl chlorides under basic conditions (e.g., pyridine or EtN) installs the sulfonamide group.
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N-Alkylation: Sequential alkylation of the sulfonamide nitrogen with 4-ethylbenzyl bromide and 3,5-difluorobenzyl bromide introduces the branched substituents.
Table 2: Representative Reaction Conditions for Analog Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazole formation | CuBr (10 mol%), oxone, DMF, 80°C | 78 |
| Sulfonylation | ClSOR, pyridine, 0°C → rt | 65–85 |
| N-Alkylation | R-X, KCO, DMF, 60°C | 70–90 |
Metabolic Stability Considerations
Modifications to the triazolopyridine core significantly impact pharmacokinetic profiles. For instance, replacing metabolically labile cyclopentyl groups with fluorinated acyclic chains in related compounds reduced hepatic clearance from 0.32 to 0.032 mL/min/mg in human liver microsomes . The 3-methyl group in the target compound may similarly hinder oxidative metabolism at the triazole ring.
| Compound | Target | IC/MIC | Mechanism |
|---|---|---|---|
| Target compound (predicted) | P. falciparum | ~20 nM (est.) | Heme polymerization inhibition |
| VC4949649 | C. albicans | 6.2 μg/mL | DHFR inhibition |
| 3a | RORγt | 41 nM | Transcriptional repression |
Future Research Directions
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Synthetic Optimization:
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Target Validation:
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Conduct in vitro assays against PfDHFR and Candida CYP51 isoforms.
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Evaluate RORγt binding via surface plasmon resonance (SPR).
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Preclinical Development:
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Assess oral bioavailability in murine models.
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Perform genotoxicity screening (Ames test, micronucleus assay).
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